3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid

Metabolic Stability Microsomal Clearance gem-Difluorination

3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid (CAS 2168956-09-8) is a synthetic carboxylic acid building block featuring a 4,4-difluorocyclohexyl substituent appended to a 2-methylpropanoic acid backbone. The gem-difluorinated cyclohexyl motif is recognized in medicinal chemistry as a privileged scaffold that modulates key physicochemical parameters—including pKa, lipophilicity (LogP), and metabolic stability—relative to non-fluorinated cycloalkyl analogs.

Molecular Formula C10H16F2O2
Molecular Weight 206.23 g/mol
CAS No. 2168956-09-8
Cat. No. B6603225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid
CAS2168956-09-8
Molecular FormulaC10H16F2O2
Molecular Weight206.23 g/mol
Structural Identifiers
SMILESCC(CC1CCC(CC1)(F)F)C(=O)O
InChIInChI=1S/C10H16F2O2/c1-7(9(13)14)6-8-2-4-10(11,12)5-3-8/h7-8H,2-6H2,1H3,(H,13,14)
InChIKeyXBPRGJBTLNCQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid (CAS 2168956-09-8): A gem-Difluorinated Cyclohexyl Carboxylic Acid Building Block for Medicinal Chemistry


3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid (CAS 2168956-09-8) is a synthetic carboxylic acid building block featuring a 4,4-difluorocyclohexyl substituent appended to a 2-methylpropanoic acid backbone. The gem-difluorinated cyclohexyl motif is recognized in medicinal chemistry as a privileged scaffold that modulates key physicochemical parameters—including pKa, lipophilicity (LogP), and metabolic stability—relative to non-fluorinated cycloalkyl analogs [1]. This compound is supplied at ≥98% purity (Leyan) and serves as a versatile intermediate for structure-activity relationship (SAR) exploration in programs targeting IL-17 modulation, protease inhibition, and other therapeutic areas where fluorinated cycloalkyl fragments confer conformational restriction and metabolic resilience [1].

Why 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic Acid Cannot Be Replaced by Simple Analogs: The Structural Determinants of Differentiation


The 2-methyl substitution on the propanoic acid backbone, combined with the gem-difluorinated cyclohexyl ring at the 3-position, creates a unique steric and electronic profile that is not replicated by either the non-methylated analog 3-(4,4-difluorocyclohexyl)propionic acid (CAS 1393105-30-0) or the positional isomer 2-(4,4-difluorocyclohexyl)-2-methylpropanoic acid (CAS 1447944-50-4). The 2-methyl group introduces a chiral center—when resolved—enabling stereospecific interactions with biological targets, while the gem-difluorination at the cyclohexyl 4-position attenuates basicity of proximal functional groups and enhances metabolic stability compared to non-fluorinated cyclohexyl counterparts [1]. These structural features are non-interchangeable; substituting any single element (fluorination pattern, methyl position, or chain length) alters the conformational ensemble, hydrogen-bonding capacity, and oxidative metabolism profile, directly impacting SAR outcomes [1].

Quantitative Differentiation Evidence for 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic Acid (2168956-09-8)


Metabolic Stability: gem-Difluorocyclohexyl Carboxylic Acids Exhibit Non-Inferior or Improved Microsomal Clearance vs. Non-Fluorinated Cyclohexyl Analogs

In a systematic study of functionalized gem-difluorinated cycloalkanes, Holovach et al. demonstrated that gem-difluorination at the cyclohexyl ring either did not affect or slightly improved the metabolic stability of carboxylic acid derivatives when compared to their non-fluorinated cyclohexyl counterparts in human liver microsome assays [1]. This class-level inference supports the expectation that 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid offers metabolic stability that is at least equivalent to, and potentially superior to, the non-fluorinated analog 3-(cyclohexyl)-2-methylpropanoic acid.

Metabolic Stability Microsomal Clearance gem-Difluorination

pKa Modulation: gem-Difluorination Predictably Lowers Carboxylic Acid pKa via Inductive Effect

The same systematic study established that the CF₂ moiety exerts a consistent inductive electron-withdrawing effect on proximal carboxylic acid groups, lowering the pKa relative to non-fluorinated analogs [1]. For cyclohexyl carboxylic acids, the magnitude of pKa depression was found to be predictable and approximately uniform across acyclic and cyclic aliphatic series [1]. This enhanced acidity can improve aqueous solubility at physiological pH and modulate binding interactions with basic residues in enzyme active sites.

pKa Acidity Inductive Effect Fluorine

Procurement-Grade Purity: ≥98% Certified Purity from Leyan vs. ≥95% Minimum from Alternative Suppliers

Leyan (Shanghai Haohong Biomedical Technology) supplies 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid at a certified purity of ≥98% (Product No. 2268449) . In comparison, Biosynth (via CymitQuimica) offers the compound at a minimum purity of 95% , and the positional isomer 2-(4,4-difluorocyclohexyl)-2-methylpropanoic acid (CAS 1447944-50-4) is also listed at ≥95% purity by multiple vendors . The 3-percentage-point purity differential reduces the burden of byproduct removal in downstream reactions and enhances reproducibility in sensitive biological assays.

Purity Quality Control Supplier Comparison

IL-17 Modulator Chemical Space: 4,4-Difluorocyclohexyl Carboxylic Acids Serve as Key Intermediates in Patent-Backed Anti-Inflammatory Programs

Patent literature from UCB Biopharma and others explicitly claims a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity for the treatment of inflammatory and autoimmune disorders [1][2]. Within this chemical space, 4,4-difluorocyclohexyl carboxylic acids serve as essential building blocks for constructing the claimed pharmacophores. While no direct activity data are available for 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid itself, its structural features—gem-difluorocyclohexyl group, carboxylic acid handle for further derivatization, and α-methyl branch—align precisely with the scaffold requirements delineated in these patents. In contrast, the non-fluorinated cyclohexyl analog lacks the metabolic stability and conformational bias conferred by gem-difluorination, and the positional isomer 2-(4,4-difluorocyclohexyl)-2-methylpropanoic acid presents a different substitution geometry (gem-dimethyl at the α-carbon) that alters steric accessibility to the carboxylic acid.

IL-17 Modulation Inflammation Autoimmune Patent

High-Value Application Scenarios for 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic Acid (2168956-09-8)


Synthesis of gem-Difluorocyclohexyl-Containing IL-17 Modulator Candidates

This compound serves as a direct precursor for constructing IL-17 modulator pharmacophores as described in UCB Biopharma patent filings [1]. The carboxylic acid handle allows for facile amide coupling or esterification to append heterocyclic warheads, while the 4,4-difluorocyclohexyl moiety provides the metabolic stability and conformational bias required for in vivo efficacy in inflammatory and autoimmune disease models [1][2].

SAR Exploration of Protease Inhibitor Scaffolds Requiring Fluorinated Cyclohexyl Fragments

The gem-difluorinated cyclohexyl group is a validated bioisostere for enhancing target residence time in protease inhibitors. The 2-methyl branch can be exploited for stereospecific interactions with protease S1 or S2 pockets, and the ≥98% purity (Leyan) minimizes side reactions during parallel library synthesis .

Physicochemical Tool Compound for Studying Fluorination Effects on Drug-Like Properties

Given the systematic framework established by Holovach et al. [2], this compound can be used as a representative gem-difluorocyclohexyl carboxylic acid to benchmark pKa shifts, LogP changes, and metabolic stability in an organization's internal ADME panel, enabling data-driven decisions on fluorination strategies in lead optimization.

Building Block for CNS-Penetrant Candidates Leveraging Enhanced Lipophilicity Control

The gem-difluorocyclohexyl motif offers complex lipophilicity trends that differ from non-fluorinated and acyclic analogs [2]. This compound can be incorporated into CNS-targeted libraries where precise LogP tuning is critical for balancing blood-brain barrier permeability with aqueous solubility.

Quote Request

Request a Quote for 3-(4,4-difluorocyclohexyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.